molecular formula C12H6N2O2S B14666731 2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole CAS No. 51299-36-6

2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole

Katalognummer: B14666731
CAS-Nummer: 51299-36-6
Molekulargewicht: 242.26 g/mol
InChI-Schlüssel: PFGDDSHVOJABRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole is a heterocyclic compound that combines the structural features of furan, isothiocyanate, and benzoxazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole is unique due to the presence of both the isothiocyanate and benzoxazole moieties. This combination imparts distinct chemical reactivity and biological activity compared to other furan derivatives. The isothiocyanate group, in particular, is known for its ability to form covalent bonds with nucleophiles, making it a valuable functional group in medicinal chemistry .

Eigenschaften

CAS-Nummer

51299-36-6

Molekularformel

C12H6N2O2S

Molekulargewicht

242.26 g/mol

IUPAC-Name

2-(furan-2-yl)-5-isothiocyanato-1,3-benzoxazole

InChI

InChI=1S/C12H6N2O2S/c17-7-13-8-3-4-10-9(6-8)14-12(16-10)11-2-1-5-15-11/h1-6H

InChI-Schlüssel

PFGDDSHVOJABRE-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.